8-(4-Fluorophenyl)-8-oxooctanoic acid
Description
Contextualization within Oxooctanoic Acid Derivatives and Fluorinated Organic Compounds
The structure of 8-(4-Fluorophenyl)-8-oxooctanoic acid firmly places it within two important classes of molecules. Oxooctanoic acids are derivatives of octanoic acid containing a ketone group. The presence of both a carboxylic acid and a ketone functionality provides multiple points for chemical modification and interaction with biological systems. Long-chain keto acids are involved in various metabolic pathways and have been investigated for their potential as enzyme inhibitors and as building blocks in the synthesis of more complex molecules.
The second and perhaps more significant classification is as a fluorinated organic compound. The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance a drug's pharmacological profile. mdpi.com Fluorine's high electronegativity and small size can lead to improved metabolic stability, increased binding affinity to target proteins, and enhanced membrane permeability. mdpi.com The presence of the 4-fluorophenyl group in this compound is therefore a key feature that suggests its potential for biological activity.
Significance in Contemporary Medicinal Chemistry and Biochemistry Research
While direct research on the biological activity of this compound is not extensively documented in publicly available literature, its structural components are prevalent in numerous compounds of medicinal importance. For instance, the aryl ketone motif is a key feature in many enzyme inhibitors. The long aliphatic chain can contribute to the molecule's lipophilicity, influencing its pharmacokinetic properties.
The true significance of this compound in contemporary research lies in its potential as a scaffold or an intermediate in the synthesis of more complex and potent bioactive molecules. Medicinal chemists often synthesize libraries of related compounds to explore structure-activity relationships, and this compound represents a valuable building block in such endeavors.
Overview of Current Research Trajectories for Fluorinated Oxooctanoic Acids
Current research on fluorinated organic compounds, including those with structures similar to this compound, is focused on several key areas:
Enzyme Inhibition: Many enzymes, particularly those involved in inflammatory processes and metabolic disorders, are targets for drugs containing fluorinated aryl ketone structures. Research is ongoing to design more selective and potent inhibitors based on these scaffolds.
Drug Design and Development: The modular nature of compounds like this compound allows for systematic modifications to optimize their biological activity. Researchers are exploring how changes in the length of the alkyl chain, the position of the fluorine atom on the phenyl ring, and the nature of the keto group can impact efficacy.
Biochemical Probes: Fluorinated compounds can be used as probes to study biological processes. The fluorine atom can be a useful label for techniques like nuclear magnetic resonance (NMR) spectroscopy, allowing researchers to track the molecule's interactions within a biological system.
While the specific story of this compound in academic research is still being written, its chemical identity places it in a class of compounds with immense potential. As synthetic methodologies advance and our understanding of the intricate roles of fluorinated molecules in biological systems deepens, it is likely that this and similar compounds will play an increasingly important role in the development of new therapeutics and research tools.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-(4-fluorophenyl)-8-oxooctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FO3/c15-12-9-7-11(8-10-12)13(16)5-3-1-2-4-6-14(17)18/h7-10H,1-6H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWIHQHWHGDTMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCCCCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625044 | |
| Record name | 8-(4-Fluorophenyl)-8-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
250603-11-3 | |
| Record name | 8-(4-Fluorophenyl)-8-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Strategic Approaches to 8-(4-Fluorophenyl)-8-oxooctanoic Acid Synthesis
The strategic synthesis of this compound involves a retrosynthetic approach that typically disconnects the molecule at the bond between the carbonyl carbon and the fluorophenyl ring. This approach identifies the most logical and efficient bond to form, which points toward an electrophilic aromatic substitution reaction.
The design of molecules like this compound is based on combining two key structural motifs: a substituted aromatic ring and a long-chain carboxylic acid.
Fluorophenyl Group : The inclusion of a fluorine atom on the phenyl ring serves multiple purposes. It modifies the electronic properties of the aromatic ring and can influence the molecule's metabolic stability and binding interactions in various chemical and biological systems. The para-position of the fluorine atom is specific and directs the synthetic strategy.
Oxooctanoic Acid Backbone : This eight-carbon chain incorporates both a ketone and a carboxylic acid. The ketone acts as a stable linker to the aromatic ring, while the terminal carboxylic acid provides a handle for further chemical modifications, such as esterification or amidation. The length of the C8 chain provides specific spatial and conformational properties.
The most direct and widely employed method for synthesizing this compound is the Friedel-Crafts acylation. masterorganicchemistry.comorganic-chemistry.org This electrophilic aromatic substitution reaction allows for the formation of the aryl ketone structure by reacting an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst. semanticscholar.org
The general synthetic route involves:
Activation of the Acylating Agent : A Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the acylating agent, which is derived from an eight-carbon dicarboxylic acid. masterorganicchemistry.com This generates a highly electrophilic acylium ion.
Electrophilic Attack : The electron-rich fluorobenzene (B45895) ring attacks the acylium ion. The fluorine atom is a deactivating but ortho-, para-directing group, leading to the desired para-substituted product.
Rearomatization : A base (such as the AlCl₄⁻ complex formed in the first step) removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the final product. masterorganicchemistry.com
This reaction is particularly effective because the product, an aryl ketone, is deactivated towards further acylation, which prevents polysubstitution and leads to a monoacylated product. organic-chemistry.org
The primary fluorophenyl precursor for this synthesis is fluorobenzene. Fluorobenzene is a commercially available and common starting material. Its functionalization is inherent in the Friedel-Crafts acylation reaction itself, where the C-H bond at the para position is replaced with a C-C bond to the acyl group. The reactivity of fluorobenzene is a key consideration; while the fluorine atom slightly deactivates the ring towards electrophilic attack compared to benzene, it strongly directs the incoming electrophile to the para position, which is sterically accessible and electronically favored, leading to high regioselectivity.
The octanoic acid backbone is typically derived from octanedioic acid (suberic acid). To be used as an acylating agent in the Friedel-Crafts reaction, one of the carboxylic acid groups must be converted into a more reactive form. Common derivatizations include:
Acyl Chloride Formation : Reacting octanedioic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride can convert one or both acid groups to acyl chlorides. Using a monoprotected octanedioic acid (e.g., a mono-ester) ensures that only one end of the chain reacts.
Anhydride (B1165640) Formation : Octanedioic acid can be converted to its cyclic anhydride, suberic anhydride, through dehydration. This anhydride can then serve as the acylating agent. This is an efficient approach as it utilizes the entire molecule in the acylation step.
A plausible route involves the reaction of fluorobenzene with suberic anhydride. The Lewis acid opens the anhydride ring, generating the acylium ion electrophile, which then acylates the fluorobenzene.
Key Starting Materials and Reagents in Preparation
The successful synthesis of this compound relies on a specific set of starting materials and reagents, each with a defined role.
Table 1: Key Starting Materials and Reagents
| Compound Name | Chemical Formula | Role in Synthesis |
|---|---|---|
| Fluorobenzene | C₆H₅F | Aromatic substrate; provides the 4-fluorophenyl group. |
| Suberic Anhydride | C₈H₁₂O₃ | Acylating agent; provides the 8-oxooctanoic acid backbone. |
| Aluminum Chloride | AlCl₃ | Lewis acid catalyst; activates the acylating agent. google.com |
| Dichloromethane | CH₂Cl₂ | Reaction solvent; provides an inert medium for the reaction. |
Optimization of Reaction Conditions and Mechanistic Considerations
Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side reactions. semanticscholar.org The key parameters for the Friedel-Crafts acylation must be carefully controlled.
Mechanistic Considerations : The reaction proceeds via the formation of a resonance-stabilized acylium ion, which is the key electrophile. masterorganicchemistry.com The Lewis acid catalyst, AlCl₃, is essential for this step. A stoichiometric amount of the catalyst is often required because the AlCl₃ complexes with the carbonyl oxygen of the product ketone, rendering it inactive. organic-chemistry.org Therefore, slightly more than one equivalent of AlCl₃ per equivalent of acylating agent is typically used. The reaction must be performed under anhydrous conditions, as water would react with and destroy the Lewis acid catalyst.
Optimization Parameters :
Temperature : The initial mixing of reagents is often done at low temperatures (e.g., 0-5 °C) to control the initial exothermic reaction. The reaction is then allowed to proceed at room temperature or with gentle heating to ensure completion.
Reaction Time : Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time and avoid the formation of degradation products.
Stoichiometry of Reagents : The ratio of fluorobenzene to the acylating agent and the Lewis acid catalyst is critical. Using an excess of fluorobenzene can help drive the reaction to completion. As mentioned, a stoichiometric excess of AlCl₃ is generally necessary.
Quenching and Work-up : The method of quenching the reaction is important for the final yield. The reaction is typically quenched by carefully pouring the mixture into ice-cold dilute hydrochloric acid. This hydrolyzes the aluminum complexes and allows for the separation of the organic product from the inorganic salts.
Table 2: Optimization of Reaction Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Catalyst | Aluminum Chloride (AlCl₃) | A strong Lewis acid effective for generating the acylium ion. google.com |
| Catalyst Stoichiometry | >1.0 equivalent | Required to activate the acylating agent and account for complexation with the ketone product. organic-chemistry.org |
| Solvent | Dichloromethane or Carbon Disulfide | Inert solvents that effectively dissolve the reactants. |
| Temperature | 0 °C to Room Temperature | Allows for control of the initial exothermic reaction and ensures completion without significant side product formation. |
| Work-up | Quenching with ice/HCl(aq) | Decomposes the catalyst-product complex and separates the product from inorganic byproducts. |
Catalytic Systems and Solvent Selection
The choice of catalyst and solvent is crucial for the success of the Friedel-Crafts acylation of fluorobenzene. Due to the deactivating effect of the fluorine atom on the aromatic ring, a potent catalytic system is generally required.
Catalytic Systems: Lewis acids are the most common catalysts for Friedel-Crafts reactions. For the acylation of less reactive substrates like fluorobenzene, strong Lewis acids are preferred.
Aluminum Chloride (AlCl₃): Traditionally, AlCl₃ is a widely used and effective catalyst for Friedel-Crafts acylations. It is often used in stoichiometric amounts because it complexes with the product ketone, rendering it inactive.
Trifluoromethanesulfonic Acid (TfOH) and Rare Earth Triflates (Re(OTf)₃): More modern and efficient catalytic systems include trifluoromethanesulfonic acid, often in combination with rare earth triflates such as lanthanum(III) triflate (La(OTf)₃) or scandium(III) triflate (Sc(OTf)₃) acs.orgresearchgate.net. These catalysts can be used in smaller, truly catalytic amounts and can offer higher selectivity and yield. Some reports indicate that a synergistic effect exists between TfOH and Re(OTf)₃ researchgate.net. Hafnium(IV) triflate (Hf(OTf)₄) has also been shown to be an effective catalyst for the acylation of fluorobenzene researchgate.net.
Immobilized Catalysts: To facilitate catalyst recovery and reuse, solid-supported catalysts have been developed. For instance, a silica (B1680970) gel-immobilized dendrimer scandium trifluoromethanesulfonate (B1224126) resin has been used to catalyze the acylation of fluorobenzene with acid anhydrides or acyl halides under microwave irradiation google.com.
Solvent Selection: The solvent for a Friedel-Crafts acylation must be inert to the reaction conditions and capable of dissolving the reactants and catalyst.
Halogenated Solvents: Dichloromethane and 1,2-dichloroethane (B1671644) are common solvents for Friedel-Crafts reactions. They are relatively inert and good at solvating the reaction components.
Carbon Disulfide (CS₂): This is another traditional solvent for this reaction, known for its inertness.
Nitrobenzene (B124822): While it can be used, nitrobenzene is a more polar solvent and can sometimes influence the regioselectivity of the reaction.
Solvent-Free Conditions: In some cases, the reaction can be performed without a solvent, which offers environmental benefits researchgate.net.
Table 1: Catalytic Systems and Solvents for Friedel-Crafts Acylation of Fluorobenzene Analogs
| Catalyst | Co-catalyst/Support | Solvent | Acylating Agent | Reference |
|---|---|---|---|---|
| AlCl₃ | N/A | Dichloromethane, 1,2-dichloroethane, Carbon Disulfide | Acyl Halide/Anhydride | General Knowledge |
| Re(OTf)₃ (e.g., La(OTf)₃) | TfOH | Solvent-Free | Benzoyl Chloride | acs.orgresearchgate.net |
| Hf(OTf)₄ | TfOH | Not specified | Acyl Halide | researchgate.net |
| Scandium trifluoromethanesulfonate resin | Silica Gel | Solvent-Free (Microwave) | Acid Anhydride/Acyl Halide | google.com |
Temperature Control and Anhydrous Conditions
Temperature Control: The reaction temperature for Friedel-Crafts acylation can significantly impact the reaction rate and the formation of side products. The acylation of deactivated rings like fluorobenzene may require elevated temperatures to proceed at a reasonable rate. For instance, solvent-free acylation of fluorobenzene with benzoyl chloride using a La(OTf)₃ and TfOH catalyst system has been reported at 140°C acs.org. Reactions conducted under microwave irradiation are typically performed at temperatures between 40-60°C google.com. It is essential to control the temperature to prevent side reactions and decomposition of the starting materials or products.
Anhydrous Conditions: Friedel-Crafts acylation reactions must be carried out under strictly anhydrous conditions. The Lewis acid catalysts, particularly aluminum chloride, are highly sensitive to moisture and will be hydrolyzed, rendering them inactive. The presence of water can also lead to the hydrolysis of the acylating agent (e.g., suberoyl chloride) to the corresponding carboxylic acid, which is generally unreactive under these conditions. Therefore, all glassware should be thoroughly dried, and anhydrous solvents and reagents should be used.
Specific Reaction Types and Sequences (e.g., Oxidation Steps)
The primary reaction for the synthesis of this compound is the Friedel-Crafts acylation . The general sequence is as follows:
Activation of the Acylating Agent: The Lewis acid catalyst coordinates to the acylating agent (suberic anhydride or suberoyl chloride), forming a highly electrophilic acylium ion or a reactive complex.
Electrophilic Aromatic Substitution: The electron-rich π-system of the fluorobenzene ring attacks the acylium ion. The fluorine atom is an ortho-, para-directing group, leading to the formation of a sigma complex intermediate where the new carbon-carbon bond is primarily at the para position relative to the fluorine, due to steric hindrance at the ortho positions.
Rearomatization: A base (often the Lewis acid-halide complex) removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and yielding the ketone product, this compound (if suberic anhydride is used) or its corresponding acyl chloride (if suberoyl chloride is used, which would then be hydrolyzed in a subsequent work-up step).
There are no inherent oxidation steps in this direct synthetic sequence. The octanoic acid backbone is introduced in its final oxidation state.
Chemical Reactivity and Potential Transformations
The chemical reactivity of this compound is dictated by its three main functional groups: the fluorophenyl ring, the ketone, and the carboxylic acid.
Oxidation Reactions
The ketone functional group in this compound is generally resistant to oxidation under mild conditions libretexts.orglibretexts.org. Strong oxidizing agents under harsh conditions can cleave the carbon-carbon bonds adjacent to the carbonyl group, leading to a mixture of smaller carboxylic acids ncert.nic.in.
A more controlled and synthetically useful oxidation is the Baeyer-Villiger oxidation . This reaction employs a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA), to convert the ketone into an ester libretexts.orgwikipedia.orgsigmaaldrich.com. The regioselectivity of this reaction depends on the migratory aptitude of the groups attached to the carbonyl carbon. Generally, aryl groups have a higher migratory aptitude than primary alkyl chains. Therefore, the Baeyer-Villiger oxidation of this compound would be expected to yield an ester where the oxygen atom is inserted between the carbonyl carbon and the fluorophenyl ring.
Reduction Reactions
The ketone carbonyl group can be reduced to either a secondary alcohol or a methylene (B1212753) group, depending on the reducing agent and reaction conditions.
Reduction to an Alcohol: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to a secondary alcohol, yielding 8-(4-fluorophenyl)-8-hydroxyoctanoic acid. Care must be taken as LiAlH₄ will also reduce the carboxylic acid.
Reduction to a Methylene Group (Deoxygenation):
Clemmensen Reduction: This method uses amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid (HCl) to reduce the ketone to a methylene group, affording 8-(4-fluorophenyl)octanoic acid youtube.com. These strongly acidic conditions are compatible with the carboxylic acid group.
Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (B178648) (N₂H₄), followed by heating with a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent such as ethylene (B1197577) glycol wikipedia.orgmasterorganicchemistry.comyoutube.comlibretexts.org. This method is suitable for substrates that are sensitive to acid.
Electrophilic Aromatic Substitution on the Fluorophenyl Group
The fluorophenyl ring of this compound can undergo further electrophilic aromatic substitution reactions. The regiochemical outcome is determined by the directing effects of the existing substituents: the fluorine atom and the 8-oxooctanoic acid chain.
Directing Effects:
Fluorine: As a halogen, fluorine is an ortho-, para-directing group, although it is deactivating due to its high electronegativity uci.edu.
Acyl Group: The keto-acyl chain is a deactivating group and a meta-director due to its electron-withdrawing nature uci.edu.
When both an ortho-, para-director and a meta-director are present on the same aromatic ring, their directing effects can either reinforce or oppose each other. In this case, the fluorine is at the para position relative to the acyl group. The positions ortho to the fluorine are also meta to the acyl group. Therefore, incoming electrophiles are most likely to substitute at the positions ortho to the fluorine (and meta to the acyl group).
Nitration: Reaction with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group onto the ring, likely at a position ortho to the fluorine atom google.comossila.comstmarys-ca.edu.
Halogenation: Treatment with a halogen (e.g., Br₂) and a Lewis acid catalyst (e.g., FeBr₃) would introduce a halogen atom, again, likely ortho to the fluorine.
The deactivating nature of both substituents means that harsh reaction conditions may be required for these electrophilic aromatic substitution reactions to proceed.
Table 2: Summary of Potential Chemical Transformations of this compound
| Reaction Type | Reagent(s) | Functional Group Transformed | Expected Product(s) |
|---|---|---|---|
| Baeyer-Villiger Oxidation | mCPBA or other peroxyacids | Ketone | Ester (oxygen insertion between carbonyl and phenyl ring) |
| Reduction to Alcohol | NaBH₄ | Ketone | 8-(4-Fluorophenyl)-8-hydroxyoctanoic acid |
| Clemmensen Reduction | Zn(Hg), HCl | Ketone | 8-(4-Fluorophenyl)octanoic acid |
| Wolff-Kishner Reduction | N₂H₄, KOH, heat | Ketone | 8-(4-Fluorophenyl)octanoic acid |
| Nitration | HNO₃, H₂SO₄ | Fluorophenyl Ring | Nitro-substituted derivative (likely ortho to fluorine) |
| Halogenation | Br₂, FeBr₃ | Fluorophenyl Ring | Bromo-substituted derivative (likely ortho to fluorine) |
Formation of Conjugates and Advanced Derivatives
The carboxylic acid group of this compound is a versatile functional handle for the synthesis of a variety of conjugates and advanced derivatives. These modifications can be strategically employed to alter the molecule's physicochemical properties, biological activity, or to enable its use in specific applications such as targeted drug delivery or as molecular probes. Common derivatization strategies include the formation of amides, esters, and bioconjugates.
Amide and Ester Formation:
The synthesis of amide and ester derivatives of this compound can be achieved through standard coupling reactions. For instance, the carboxylic acid can be activated using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a base, followed by the addition of an amine or alcohol to yield the corresponding amide or ester.
A representative reaction for amide formation is the coupling with an amino acid, such as valine, to create an amino acid conjugate. This type of modification can enhance the molecule's biocompatibility and cellular uptake. Similarly, esterification with various alcohols can be used to modulate the lipophilicity and pharmacokinetic profile of the parent compound.
Peptide Conjugates:
The conjugation of this compound to peptides is a key strategy for developing targeted therapeutic agents. Peptides can act as targeting moieties, directing the conjugate to specific cells or tissues that overexpress a particular receptor. The conjugation is typically achieved by forming an amide bond between the carboxylic acid of the title compound and a free amine group on the peptide, such as the N-terminus or the side chain of a lysine (B10760008) residue.
The synthesis of such peptide-drug conjugates (PDCs) often involves the use of activating agents like N-hydroxysuccinimide (NHS) to form an active ester of this compound, which then readily reacts with the peptide in a suitable solvent system. The choice of linker, if any, between the drug and the peptide can also be critical for the stability and efficacy of the conjugate.
Table 1: Examples of Synthetic Transformations for this compound
| Derivative Type | Reagents and Conditions | Resulting Functional Group | Potential Application |
| Amide | Amine, EDC/NHS, DMF, Room Temperature | -CONH-R | Modified biological activity |
| Ester | Alcohol, DCC, DMAP, CH2Cl2, Room Temperature | -COO-R | Prodrug design |
| Peptide Conjugate | Peptide, HATU, DIPEA, DMF, Room Temperature | -CONH-Peptide | Targeted drug delivery |
Analytical Validation and Monitoring Techniques in Synthetic Pathways
To ensure the quality, consistency, and purity of this compound and its derivatives, robust analytical methods are essential for monitoring the progress of synthetic reactions and for the final product validation. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for this purpose.
Method Validation:
A typical analytical method validation for the quantification of this compound would involve assessing several key parameters to ensure the method is reliable, reproducible, and accurate for its intended purpose. semanticscholar.org These parameters, as recommended by the International Council for Harmonisation (ICH) guidelines, include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
A reversed-phase HPLC (RP-HPLC) method is often suitable for the analysis of organic acids. The separation is typically achieved on a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). UV detection is appropriate due to the presence of the chromophoric phenyl group in the molecule.
In-Process Monitoring:
During the synthesis of this compound and its derivatives, in-process monitoring is crucial for tracking the consumption of starting materials, the formation of the desired product, and the emergence of any impurities. Techniques like thin-layer chromatography (TLC) can provide rapid qualitative assessments of the reaction progress. For more quantitative and detailed analysis, HPLC is the preferred method. Samples can be withdrawn from the reaction mixture at various time points, quenched, and analyzed by HPLC to determine the reaction kinetics and to optimize reaction conditions such as temperature, reaction time, and reagent stoichiometry. This real-time monitoring allows for better control over the synthetic process, leading to improved yields and purity of the final product.
Table 2: Illustrative HPLC-UV Method Validation Parameters for this compound Analysis
| Parameter | Typical Specification | Example Finding |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.05 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | 0.15 µg/mL |
| Specificity | No interference from blank/placebo | Peak purity > 99.9% |
Molecular Mechanisms of Action and Biological Interactions
Investigation of Molecular Target Interactions
There is currently no available scientific literature detailing the binding affinities of 8-(4-Fluorophenyl)-8-oxooctanoic acid to any specific biological receptors or enzymes. Research into its potential molecular targets has not been published.
Information regarding the ability of this compound to penetrate cellular membranes and its subsequent localization within the cell is not present in the reviewed scientific literature. Studies on its cellular uptake and distribution have not been documented.
Enzyme Inhibition Studies
No studies have been published that identify or suggest any putative enzyme targets for this compound. There is no evidence to link this compound to the inhibition of enzymes such as tyrosinase, histone deacetylases, or any enzymes involved in metabolic pathways.
Consistent with the lack of identified enzyme targets, there is no quantitative data, such as IC50 or Ki values, available to assess the inhibitory potency and efficacy of this compound against any enzyme.
The mechanism of enzyme inhibition for this compound remains uncharacterized, as no studies have been conducted to determine whether it would act as a competitive, non-competitive, or allosteric inhibitor of any enzyme.
Due to the absence of research data for this compound in the specified areas, data tables and detailed research findings could not be generated.
Comparative Enzymatic Activity with Structural Analogs and Established Inhibitors
The introduction of a fluorine atom into a molecule can significantly alter its enzymatic inhibitory properties. The strong dipole of the carbon-fluorine bond can lead to conformational biases that result in higher affinity and specificity for an enzyme's active site. researchgate.net Furthermore, the fluorine atom's ability to act as a hydrogen bond acceptor allows fluorinated analogs to be processed by enzymes that typically act on hydroxyl groups. researchgate.net For instance, the presence of an electronegative fluorine atom on a phenyl group has been shown to be important for the inhibitory activity of certain compounds against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net
Structural analogs of this compound, particularly those containing an electrophilic carbonyl group like α-ketoheterocycles, have been identified as a major class of reversible inhibitors for Fatty Acid Amide Hydrolase (FAAH). nih.gov These inhibitors function by forming a reversible hemiketal with a serine residue in the enzyme's active site. nih.gov This mechanism highlights the potential for the oxo- group in the target compound to play a key role in enzyme inhibition.
The broader class of fatty acid biosynthesis enzyme inhibitors offers further insight. The microbial fatty acid biosynthesis pathway (FAS-II system) is a well-established target for antimicrobial drugs. nih.gov Inhibitors of enzymes within this pathway, such as FabH and FabF, demonstrate the therapeutic potential of targeting fatty acid synthesis. nih.gov While direct data on this compound is limited, its structural similarity to fatty acid intermediates suggests it may interact with enzymes involved in their metabolism.
Table 1: Comparative Enzymatic Activity of Structural Analogs and Inhibitors
| Inhibitor Class | Key Structural Feature(s) | Target Enzyme(s) | Mechanism of Inhibition |
|---|---|---|---|
| Fluoroquinolone Derivatives | Fluorophenyl group | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Enhanced binding affinity due to electronegative fluorine. researchgate.net |
| α-Ketoheterocycles | Electrophilic carbonyl (keto) group | Fatty Acid Amide Hydrolase (FAAH) | Reversible hemiketal formation with active site serine. nih.gov |
| Platensimycin | Complex natural product | Fatty Acid Synthase (FabF/FabH) | Inhibition of fatty acid biosynthesis. nih.gov |
| Trifluoromethyl Ketones | Trifluoromethyl ketone group | Fatty Acid Amide Hydrolase (FAAH) | Covalent modification of the enzyme's active site. nih.gov |
Exploration of Antimicrobial Activity Mechanisms in Related Compounds
The antimicrobial properties of fatty acids and their derivatives are well-documented, with the primary mechanism of action being the disruption of the bacterial cell membrane. nih.govresearchgate.net Their amphipathic nature allows them to insert into the lipid bilayer, leading to membrane destabilization, increased permeability, and the formation of pores. nih.gov This disruption can result in cell lysis and either bacteriostatic (growth inhibition) or bactericidal (cell death) outcomes. nih.gov
Beyond direct membrane damage, related fatty acid compounds exert their antimicrobial effects through several other mechanisms:
Inhibition of Enzyme Activity : Fatty acids can interfere with essential enzymatic pathways within the bacterial cell. researchgate.net
Impairment of Nutrient Uptake : By disrupting the cell membrane, the transport of necessary nutrients into the cell can be hindered. researchgate.net
Generation of Reactive Oxygen Species (ROS) : Some fatty acids can induce the production of ROS, leading to oxidative stress and damage to cellular components. researchgate.net
Disruption of Energy Production : The electron transport chain, crucial for cellular respiration, can be interrupted by the action of these compounds. medjrf.com
The effectiveness of fatty acids as antimicrobial agents is influenced by their chemical structure, including chain length and the degree of unsaturation. nih.govnih.gov For example, lauric acid (C12) is recognized as the most potent saturated fatty acid against Gram-positive bacteria. nih.gov Unsaturated fatty acids generally show greater efficacy than their saturated counterparts. nih.gov While specific studies on this compound are not available, these established mechanisms for related fatty acids provide a strong basis for its potential antimicrobial action. The combination of a fatty acid chain with a fluorophenyl group may offer a unique profile of activity.
Table 2: Antimicrobial Mechanisms of Fatty Acid Analogs
| Mechanism | Description | Consequence for Bacteria |
|---|---|---|
| Membrane Disruption | Insertion into the cell membrane, causing destabilization and pore formation. nih.gov | Increased permeability, leakage of intracellular contents, cell lysis. nih.gov |
| Enzyme Inhibition | Interference with the function of essential metabolic enzymes. researchgate.net | Disruption of vital biochemical pathways. |
| ROS Generation | Induction of reactive oxygen species production. researchgate.net | Oxidative damage to proteins, lipids, and DNA. researchgate.net |
| Energy Production Disruption | Interruption of the electron transport chain and uncoupling of oxidative phosphorylation. medjrf.com | Depletion of cellular energy (ATP). |
| Impaired Nutrient Uptake | Disruption of membrane transport systems. researchgate.net | Starvation and inhibition of growth. researchgate.net |
Investigation of Anti-inflammatory Response Pathways in Analogs
Analogs of this compound, particularly keto-fatty acids, have demonstrated significant anti-inflammatory effects by modulating key signaling pathways. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are central to the inflammatory response, and their inhibition is a primary mechanism by which these compounds exert their effects. researchgate.net
The NF-κB pathway is a critical regulator of genes involved in inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated, leading to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). foodpunk.comnih.gov Fatty acid analogs have been shown to inhibit NF-κB activation by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα. nih.gov This action keeps NF-κB sequestered in the cytoplasm, preventing it from initiating the transcription of pro-inflammatory genes. nih.gov
Table 3: Effects of Fatty Acid Analogs on Anti-inflammatory Pathways
| Pathway | Key Proteins | Action of Analog Compounds | Outcome |
|---|---|---|---|
| NF-κB Signaling | IκBα, p50/p65 | Inhibit phosphorylation of IκBα and p50. nih.gov | Reduced nuclear translocation of NF-κB, decreased expression of pro-inflammatory genes (iNOS, COX-2, TNF-α, IL-6). foodpunk.com |
| MAPK Signaling | JNK, ERK | Inhibit phosphorylation of JNK and ERK. researchgate.net | Suppression of MAPK-mediated inflammatory responses. researchgate.net |
Structure Activity Relationship Sar and Structural Analogs
Influence of Fluorine Position and Halogen Substitutions on Bioactivity
The presence and position of the fluorine atom on the phenyl ring, as well as the substitution with other halogens, profoundly impact the molecule's interaction with biological systems.
The incorporation of a fluorine atom, particularly at the para-position of the phenyl ring, significantly alters the electronic distribution of the molecule. nih.govchimia.ch Fluorine is the most electronegative element, and its strong electron-withdrawing nature can influence the acidity of nearby functional groups and the molecule's ability to participate in hydrogen bonding. chimia.ch This alteration of electronic properties can enhance the binding affinity of the molecule to its biological target. nih.gov The carbon-fluorine bond can also participate in favorable multipolar interactions with the electrophilic carbon of protein amide carbonyl groups, further stabilizing the ligand-receptor complex. nih.gov
Substitution with other halogens (Cl, Br, I) also modifies the electronic landscape of the aromatic ring, but with differing effects due to their varying electronegativity and size. nih.govnih.gov Generally, electron-withdrawing substituents can enhance the strength of halogen bonds, which are noncovalent interactions between a halogen atom and an electron-rich site. researchgate.netrsc.org The ability of different halogens to modulate the electronic structure can be a key factor in optimizing receptor binding affinity. acs.org
Table 1: Influence of Halogen Substitution on Electronic Properties and Receptor Binding Affinity
| Halogen Substituent (at para-position) | Electronegativity (Pauling Scale) | Inductive Effect | Impact on Aromatic Ring Electron Density | Potential Effect on Receptor Binding |
|---|---|---|---|---|
| -F | 3.98 | Strong -I | Decreases | Can enhance binding through specific polar interactions and by altering pKa. |
| -Cl | 3.16 | Moderate -I | Decreases | May alter binding affinity and selectivity compared to fluorine. |
| -Br | 2.96 | Moderate -I | Decreases | Can introduce different steric and electronic interactions with the receptor. |
| -I | 2.66 | Weak -I | Decreases | Larger size may lead to steric hindrance or favorable van der Waals interactions. |
This table presents generalized effects based on the physicochemical properties of halogens. The actual impact on receptor binding is target-specific.
Fluorination of an aromatic ring generally increases the lipophilicity of a molecule. nih.gov This enhanced lipophilicity can facilitate the passage of the compound across cellular membranes, which is often a prerequisite for reaching its intracellular target. nih.govresearchgate.net The strategic placement of fluorine can therefore improve the bioavailability of a drug candidate. chimia.ch
Table 2: Relative Lipophilicity of Halogenated Phenyl Groups
| Phenyl Substituent (at para-position) | Hansch Lipophilicity Parameter (π) | Expected Impact on Cellular Uptake |
|---|---|---|
| -H | 0.00 | Baseline |
| -F | +0.14 | Increased |
| -Cl | +0.71 | Significantly Increased |
| -Br | +0.86 | Significantly Increased |
| -I | +1.12 | Most Significantly Increased |
The Hansch parameter (π) is a measure of the lipophilicity of a substituent. A positive value indicates that the substituent is more lipophilic than hydrogen.
The size of the halogen substituent can have significant steric implications for enzyme binding. Fluorine's small atomic radius, which is comparable to that of a hydrogen atom, often allows it to be incorporated into a molecule without causing significant steric hindrance in a receptor's binding pocket. nih.gov This allows for the modification of electronic properties with minimal structural perturbation.
In contrast, the larger atomic radii of chlorine, bromine, and iodine can introduce steric clashes with amino acid residues in an enzyme's active site, potentially reducing or altering the binding affinity. However, in some cases, these larger halogens can occupy specific hydrophobic pockets within the active site, leading to enhanced binding. The conformation of the molecule can also be influenced by the presence of a halogen, which in turn affects its fit within the binding site. nih.gov
Role of the Oxooctanoic Acid Chain Length and Keto Group Position on Biological Activity
The oxooctanoic acid side chain is a critical determinant of the biological activity of 8-(4-Fluorophenyl)-8-oxooctanoic acid. Both the length of the carbon chain and the position of the keto group can significantly influence the molecule's pharmacological properties.
Studies on fatty acids have shown that chain length can affect their transport across cell membranes and their metabolic fate. nih.gov For instance, medium-chain fatty acids (MCFAs) are metabolized differently from long-chain fatty acids (LCFAs). mdpi.comnih.govresearchgate.net The eight-carbon chain of oxooctanoic acid places it in the category of medium-chain fatty acids. Altering this chain length could impact its interaction with enzymes and transporters that recognize fatty acids. researchgate.net For example, increasing the chain length might enhance binding to certain lipophilic pockets in a receptor, but it could also lead to increased non-specific binding and altered metabolic stability. researchgate.net
Table 3: Hypothetical Effects of Modifying the Oxooctanoic Acid Chain
| Modification | Potential Impact on Biological Activity |
|---|---|
| Shorter alkyl chain (e.g., oxohexanoic acid) | May decrease binding affinity if the full chain length is required for optimal interaction with the target. Could alter metabolic pathway. |
| Longer alkyl chain (e.g., oxodecanoic acid) | Might enhance binding to hydrophobic pockets but could also decrease solubility and increase metabolic liability. |
| Shifting the keto group towards the carboxylic acid | Alters the molecule's polarity profile and spatial arrangement of functional groups, likely impacting receptor recognition. |
| Shifting the keto group towards the phenyl ring | Could influence the electronic interplay between the keto and phenyl groups and change the molecule's conformation. |
Stereochemical Considerations in Modulating Biological Activity
While this compound itself does not possess a chiral center, the introduction of substituents on the octanoic acid chain or modifications that create a stereocenter would necessitate an evaluation of the stereochemical impact on biological activity. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different potencies, metabolic fates, and toxicities. nih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and can preferentially bind to one enantiomer over the other.
For hypothetical analogs of this compound that are chiral, it would be crucial to separate and test the individual enantiomers to determine which one is responsible for the desired biological activity (the eutomer) and which one is less active or potentially contributes to side effects (the distomer).
Design and Synthesis of Advanced Analogs for SAR Refinement
The systematic design and synthesis of advanced analogs are essential for refining the SAR of this compound. This process involves making targeted modifications to the molecule and evaluating the resulting changes in biological activity.
One common strategy is the synthesis of analogs with different halogen substitutions at various positions on the phenyl ring to probe the electronic and steric requirements of the target. frontiersin.org Another approach involves the synthesis of a homologous series of compounds with varying alkyl chain lengths to determine the optimal length for activity. nih.gov Furthermore, the position of the keto group can be systematically varied to map the binding site's topology. The synthesis of such analogs often involves multi-step organic chemistry procedures, potentially starting from substituted benzoyl chlorides and appropriate keto acids. mdpi.com
Bioisosteric replacement is another powerful tool in analog design. For example, the carboxylic acid group could be replaced with other acidic functional groups, such as a tetrazole, to potentially improve metabolic stability or cell permeability. Similarly, the keto group could be replaced with other functionalities that can act as hydrogen bond acceptors. These advanced analogs, when tested in relevant biological assays, provide valuable data for constructing a comprehensive SAR model, which can guide the development of more effective and specific therapeutic agents. researchgate.net
Computational Chemistry and Molecular Modeling
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is critical for understanding how 8-(4-Fluorophenyl)-8-oxooctanoic acid might interact with a specific protein target.
Docking simulations calculate the binding affinity, often expressed as a binding energy score in kcal/mol, which estimates the strength of the interaction between the ligand and the target protein. nih.gov A lower (more negative) binding energy generally indicates a more stable and favorable interaction. For instance, docking studies on similar long-chain fatty acid derivatives have shown binding energies ranging from -6.7 to -7.4 kcal/mol against various protein targets. mdpi.com The simulation places the ligand, this compound, into the binding site of a receptor in various possible conformations and orientations, known as binding modes or poses. nih.gov The most favorable pose is selected based on the lowest energy score.
Table 1: Example Binding Energies from Molecular Docking
| Target Protein | Predicted Binding Energy (kcal/mol) | Reference Compound Class |
|---|---|---|
| Fungal 14α-demethylase | -7.4 | Chlorinated Octanoate Derivative mdpi.com |
| Bacterial ClpP Protease | -7.1 | Chlorinated Octanoate Derivative mdpi.com |
| Cyclin-dependent kinase 9 (Cdk-9) | -6.7 | Chlorinated Octanoate Derivative mdpi.com |
| HDAC2 Receptor | -8.7 | Hydroxamic Acid Derivatives ajchem-a.com |
Beyond predicting the binding energy, docking analysis provides detailed information about the non-covalent interactions that stabilize the ligand-protein complex. For this compound, these interactions are crucial for its binding specificity and affinity. Key interactions typically identified include:
Hydrogen Bonds: The carboxylic acid and ketone groups of the molecule are potential hydrogen bond donors and acceptors, forming strong interactions with polar amino acid residues in the binding site.
Hydrophobic Interactions: The long aliphatic chain and the fluorophenyl ring can engage in various hydrophobic interactions. These include van der Waals forces, pi-alkyl, and pi-pi T-shaped interactions with nonpolar residues of the target protein. mdpi.com The fluorine atom on the phenyl ring can also participate in specific interactions, influencing the binding orientation.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time, assessing its stability in a simulated physiological environment. nih.gov An MD simulation tracks the movements and interactions of all atoms in the system, providing insights into the conformational flexibility of both the ligand and the protein. nih.govsamipubco.com The stability of the complex is often evaluated by monitoring metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). mdpi.com A stable RMSD value over the simulation time suggests that the ligand remains securely bound in its initial docked pose. mdpi.com
Table 2: Key Parameters in Molecular Dynamics Simulations
| Parameter | Description | Indication |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Low and stable RMSD values indicate structural stability of the ligand-protein complex. mdpi.com |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Highlights flexible regions of the protein and ligand. |
| Radius of Gyration (Rg) | Indicates the compactness of the protein structure. | A stable Rg value suggests the protein maintains its overall fold with the ligand bound. mdpi.com |
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of this compound. nih.gov These calculations provide a fundamental understanding of the molecule's structure, stability, and chemical reactivity. asianpubs.org Key properties calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. nih.gov Analysis of the molecular electrostatic potential map can identify electron-rich and electron-poor regions, predicting sites susceptible to electrophilic or nucleophilic attack. researchgate.net
Table 3: Electronic Properties from Quantum Chemical Calculations
| Property | Significance |
|---|---|
| HOMO Energy | Highest Occupied Molecular Orbital; relates to the ability to donate an electron. |
| LUMO Energy | Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron. nih.gov |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |
| Atomic Charges | Distribution of electron density across the molecule, highlighting polar regions. researchgate.net |
Pharmacophore Modeling and Virtual Screening Approaches for Novel Modulators
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For a molecule like this compound, a pharmacophore model might include features like a hydrogen bond acceptor (ketone), a hydrogen bond donor (acid), a hydrophobic group (aliphatic chain), and an aromatic ring. This model can then be used as a 3D query to search large chemical databases for other molecules that fit the model, a process known as virtual screening. nih.gov This approach is a powerful tool for discovering novel compounds with potentially similar or improved activity, facilitating scaffold hopping to identify structurally diverse hits. mdpi.com
In Silico Prediction of Metabolic Pathways and Products
In silico metabolism prediction tools are used to forecast the biotransformation of a compound within the body. nih.gov These software platforms, such as SyGMa, BioTransformer, and GLORYx, use rule-based algorithms or machine learning models to predict the likely products of Phase I and Phase II metabolism. nih.govnih.gov For this compound, predictable Phase I reactions could include reduction of the ketone or hydroxylation of the aliphatic chain. Phase II reactions would likely involve conjugation, such as glucuronidation of the carboxylic acid group. nih.gov These predictions are valuable for identifying potential metabolites early in the drug discovery process, which is essential for understanding a compound's pharmacokinetics and potential toxicity. nih.gov
Table 4: Common In Silico Predicted Metabolic Reactions
| Metabolic Phase | Reaction Type | Potential Site on this compound |
|---|---|---|
| Phase I | Oxidation (Hydroxylation) | Aliphatic chain |
| Phase I | Reduction | Ketone group |
| Phase II | Conjugation (Glucuronidation) | Carboxylic acid group |
| Phase II | Conjugation (Glutathione) | Potential reactive sites nih.gov |
Metabolic Fate and Biotransformation Pathways in Vitro/preclinical
Identification and Characterization of Metabolites
Detailed identification and characterization of metabolites for 8-(4-Fluorophenyl)-8-oxooctanoic acid are not available in the current body of scientific research. The process of metabolite identification typically involves advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) to isolate and identify the chemical structures of metabolic products. For instance, in the study of other compounds, metabolites are often the result of reactions like hydroxylation and N-dealkylation. nih.gov
Assessment of Clearance Rates in Relevant Biological Systems (e.g., Hepatocytes, Microsomes)
The intrinsic clearance (CLint) of a compound is a measure of its metabolic stability and is often assessed in in vitro systems like hepatocytes and liver microsomes. There is a recognized phenomenon known as the 'HLM:HH disconnect,' where unbound intrinsic clearances can be higher in human liver microsomes (HLMs) compared to human hepatocytes (HHs), which can pose a challenge for predicting in vivo clearance. nih.gov This discrepancy is often attributed to differences in cytochrome P450 activity between the two systems. nih.gov Specific clearance rate data for this compound in these systems has not been published.
Interspecies Comparative Metabolism Studies (e.g., Rodent vs. Human Liver Systems)
Interspecies differences in drug metabolism are a critical aspect of preclinical development. Comparative studies, for example between rat and human liver systems, help in extrapolating animal data to humans. Such studies often reveal differences in the activity of metabolic enzymes, such as cytochrome P450s, leading to varied metabolic profiles and clearance rates between species. nih.govnih.gov However, no interspecies comparative metabolism studies have been specifically reported for this compound.
Role of Specific Enzyme Systems (e.g., Microsomal Enzymes) in Biotransformation
Microsomal enzymes, particularly the cytochrome P450 (CYP) superfamily, play a crucial role in the biotransformation of a vast number of xenobiotics. nih.gov These enzymes are responsible for catalyzing oxidative reactions. For many compounds, specific CYP isozymes (e.g., CYP3A4, CYP2D6) are identified as the primary drivers of metabolism. The biotransformation of lithocholic acid, for example, is mediated by multiple P450 enzymes, with CYP2C and CYP3A enzymes playing a significant role. nih.gov The specific microsomal enzymes involved in the biotransformation of this compound have not been identified in the available literature.
Advanced Analytical Techniques for Research Characterization
Spectroscopic Methods for Structural Elucidation and Confirmation
Spectroscopic techniques are indispensable for providing detailed information about the molecular structure of 8-(4-Fluorophenyl)-8-oxooctanoic acid. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its atomic and functional group composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the fluorophenyl ring would appear as complex multiplets in the downfield region (typically δ 7.0-8.1 ppm) due to coupling with each other and with the fluorine atom. The methylene (B1212753) protons adjacent to the carbonyl group (α-CH₂) and the carboxylic acid group (α'-CH₂) would also be shifted downfield. The remaining methylene protons of the octanoic acid chain would appear as a series of multiplets in the upfield region (δ 1.2-1.8 ppm). The acidic proton of the carboxylic acid would likely appear as a broad singlet at a very downfield chemical shift (δ 10-12 ppm), which can be confirmed by D₂O exchange.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Two carbonyl carbon signals are expected at the downfield end of the spectrum (δ 170-200 ppm), corresponding to the ketone and carboxylic acid groups. The aromatic carbons will show signals in the δ 115-165 ppm range, with the carbon attached to the fluorine atom exhibiting a large one-bond coupling constant (¹JC-F). The aliphatic carbons of the octanoic acid chain will resonate in the upfield region (δ 20-40 ppm).
2D-NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign the proton and carbon signals. COSY spectra would reveal the coupling relationships between adjacent protons in the octanoic acid chain, while HSQC would correlate each proton signal to its directly attached carbon atom, confirming the C-H framework. HMBC (Heteronuclear Multiple Bond Correlation) experiments would further establish the connectivity across multiple bonds, for instance, linking the aromatic protons to the ketone carbonyl carbon.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH (ortho to F) | 7.10 - 7.25 (t) | 115.0 - 116.0 (d, ²JCF) |
| Aromatic CH (meta to F) | 7.95 - 8.10 (dd) | 130.0 - 131.0 (d, ³JCF) |
| Aromatic C-F | - | 164.0 - 167.0 (d, ¹JCF) |
| Aromatic C-C=O | - | 133.0 - 134.0 (d, ⁴JCF) |
| Ketone C=O | - | 198.0 - 200.0 |
| Carboxylic Acid COOH | 10.0 - 12.0 (br s) | 178.0 - 180.0 |
| CH₂ (adjacent to C=O) | 2.90 - 3.00 (t) | 38.0 - 39.0 |
| CH₂ (adjacent to COOH) | 2.30 - 2.40 (t) | 33.0 - 34.0 |
| Other CH₂ | 1.20 - 1.80 (m) | 24.0 - 29.0 |
Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary. d = doublet, t = triplet, dd = doublet of doublets, m = multiplet, br s = broad singlet.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. A strong, broad absorption band between 2500 and 3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid group. Two distinct carbonyl stretching bands would be prominent: one for the ketone around 1685 cm⁻¹, and another for the carboxylic acid around 1710 cm⁻¹. The C-F stretching vibration of the fluorophenyl group would likely appear in the region of 1250-1100 cm⁻¹. Aromatic C-H and C=C stretching vibrations would be observed around 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively. Aliphatic C-H stretching vibrations from the octanoic acid chain would be visible just below 3000 cm⁻¹.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
|---|---|---|
| Carboxylic Acid O-H | 2500 - 3300 (broad) | Stretching |
| Aliphatic C-H | 2850 - 2960 | Stretching |
| Aromatic C-H | 3000 - 3100 | Stretching |
| Ketone C=O | ~1685 | Stretching |
| Carboxylic Acid C=O | ~1710 | Stretching |
| Aromatic C=C | 1450 - 1600 | Stretching |
| C-F | 1100 - 1250 | Stretching |
Chromatographic Techniques for Purity Assessment and Quantitative Analysis
Chromatographic methods are essential for separating this compound from impurities and for determining its concentration in various matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. Due to the low volatility of this compound, derivatization is typically required prior to GC-MS analysis. A common derivatization method involves converting the carboxylic acid group into a more volatile ester, such as a methyl or trimethylsilyl (B98337) (TMS) ester.
Once derivatized, the compound can be separated from other volatile components on a GC column, typically a non-polar or medium-polarity column. The retention time of the derivatized compound is a characteristic property that can be used for its identification. The separated components then enter the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint, confirming the identity of the compound.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of non-volatile compounds. For the analysis of this compound, reversed-phase HPLC is a suitable method. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water (often with an acid modifier like formic acid or acetic acid to suppress ionization of the carboxylic acid) and an organic solvent such as acetonitrile (B52724) or methanol.
The purity of the compound can be assessed by the presence of a single major peak in the chromatogram. The area under the peak is proportional to the concentration of the compound, allowing for quantitative analysis. HPLC can also be adapted for chiral analysis by using a chiral stationary phase to separate enantiomers if the compound possesses a chiral center.
Mass Spectrometry for Molecular Identification and Metabolite Profiling (e.g., HRMS, ESI-TOF, EI-MS)
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry can provide a highly accurate mass measurement of the molecular ion. This allows for the determination of the elemental formula of this compound, confirming its atomic composition.
Electron Ionization Mass Spectrometry (EI-MS): When coupled with GC, Electron Ionization (EI) is a common ionization method. The EI-MS spectrum of the derivatized this compound would show a molecular ion peak (or a peak corresponding to the derivatized molecule) and a series of fragment ions. Characteristic fragmentation patterns would include the loss of the ester group, cleavage of the alkyl chain, and fragmentation of the fluorophenyl ring. The most prominent fragment would likely be the 4-fluorobenzoyl cation.
Electrospray Ionization (ESI): For direct analysis by MS or with HPLC, Electrospray Ionization (ESI) is a soft ionization technique that typically produces a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. Tandem mass spectrometry (MS/MS) can be performed on these parent ions to induce fragmentation and obtain further structural information. For instance, the fragmentation of the [M-H]⁻ ion would likely involve the loss of CO₂ from the carboxylate group.
Chemical Biology Applications
Development as Chemical Probes for Investigating Biological Systems
There is no direct evidence of 8-(4-Fluorophenyl)-8-oxooctanoic acid being developed or used as a chemical probe. However, its structure holds potential for such applications. Chemical probes are small molecules used to study and manipulate biological systems. nih.gov The carboxylic acid handle of this compound could be functionalized with a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, to enable the detection and visualization of its interactions with biological targets. mdpi.com
The fluorophenyl ketone moiety itself might serve as a recognition element for specific proteins. ontosight.ai Peptidyl fluoromethyl ketones, for instance, are known to act as inhibitors of hydrolytic enzymes like serine and cysteine proteases, where the fluorinated ketone is a key reactive "warhead". mdpi.comnih.gov While not a peptidyl ketone, the 4-fluorophenyl group could confer specific binding properties, and the ketone could interact with active site residues. ontosight.ai Further research would be required to identify any such targets and to validate its use as a probe.
Application in Target Validation and Biological Pathway Elucidation
Target validation is the process of demonstrating that a specific biological molecule is critically involved in a disease process and is a viable point for therapeutic intervention. Chemical probes are often instrumental in this process. nih.gov If this compound were found to have a specific biological activity, for example, inhibiting a particular enzyme, it could be used to validate that enzyme as a drug target.
By treating cells or organisms with this compound and observing the resulting phenotypic changes, researchers could elucidate the role of its target in various biological pathways. For instance, if the compound were to inhibit an enzyme involved in a metabolic pathway, it could lead to the accumulation of certain metabolites and the depletion of others, thereby mapping out connections within the pathway. nih.gov However, without established biological activity, its role in target validation and pathway elucidation remains speculative.
Integration into Proteolysis-Targeting Chimeras (PROTACs) as Linkers or Ligands
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. nih.govtocris.com A PROTAC consists of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. tocris.com
The structure of this compound makes it a candidate for incorporation into PROTACs, primarily as a component of the linker. The eight-carbon octanoic acid chain is a classic example of an aliphatic linker, which is commonly used to connect the two ends of a PROTAC molecule. mtoz-biolabs.com The length and composition of the linker are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.govtocris.com
The table below illustrates common linker types used in PROTAC synthesis, highlighting where an octanoic acid chain would fit.
| Linker Type | Common Examples | Potential Role of this compound |
| Alkyl Chains | Ethylene (B1197577) glycol, Propyl, Butyl, Hexyl chains | The octanoic acid backbone provides a flexible alkyl linker of a specific length. |
| PEG Linkers | PEG3, PEG4, PEG6 | The carboxylic acid could be used to attach a PEG moiety to modulate solubility and pharmacokinetic properties. |
| Rigid Linkers | Piperazine, Cyclohexyl rings | The alkyl chain provides flexibility, which can be contrasted with more rigid linker designs. |
Furthermore, the 4-fluorophenyl group could potentially serve as a weak "warhead" or ligand for a target protein, or it could be chemically modified to create a more potent and specific ligand. The carboxylic acid provides a convenient attachment point for either an E3 ligase ligand or a target protein ligand, making it a versatile component for PROTAC synthesis. mtoz-biolabs.comyoutube.com
Role as Key Building Blocks in Complex Molecule Synthesis and Organic Reactions
The bifunctional nature of this compound makes it a valuable building block in organic synthesis. The terminal carboxylic acid and the ketone group are versatile functional handles for a variety of chemical transformations.
The carboxylic acid can be converted into esters, amides, or acid halides, or it can be reduced to an alcohol. The ketone can undergo reactions such as nucleophilic addition, reduction to a secondary alcohol, or conversion to an imine or hydrazone. This dual reactivity allows for the stepwise construction of more complex molecules. For instance, the carboxylic acid could be coupled with an amine to form an amide bond, while the ketone is later used as a point for chain extension or cyclization.
The 4-fluorophenyl group is a common pharmacophore found in many bioactive molecules, including inhibitors of p38 MAP kinase and PARP inhibitors like Talazoparib. researchgate.netnih.gov The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability. Therefore, this compound could serve as a key intermediate in the synthesis of novel pharmaceutical agents. A structurally similar compound, 8-(4-bromophenyl)-8-oxooctanoic acid, is commercially available, indicating the utility of such structures in chemical synthesis. sigmaaldrich.com
The table below summarizes some of the organic reactions that the functional groups of this compound can undergo.
| Functional Group | Reaction Type | Potential Product |
| Carboxylic Acid | Esterification | Methyl 8-(4-fluorophenyl)-8-oxooctanoate |
| Carboxylic Acid | Amide Coupling | N-Benzyl-8-(4-fluorophenyl)-8-oxooctanamide |
| Ketone | Reduction (e.g., with NaBH4) | 8-(4-Fluorophenyl)-8-hydroxyoctanoic acid |
| Ketone | Grignard Reaction | 8-(4-Fluorophenyl)-8-methyloctan-8-ol-1-oic acid |
| Ketone | Wittig Reaction | 8-(4-Fluorophenyl)-8-methyleneoctanoic acid |
Potential in Enzyme Pathway Modulation for Agricultural Research (e.g., Herbicide Development)
There is no specific information linking this compound to agricultural research or herbicide development. However, many herbicides are carboxylic acid derivatives, and they act by modulating various enzyme pathways in plants. mdpi.com For example, some antipyrin derivatives containing a butanoic acid chain have been investigated for herbicidal activities. mdpi.com
The long alkyl chain of this compound could influence its uptake and transport within a plant, while the fluorophenyl ketone could potentially interact with a specific plant enzyme. The field of herbicide development often involves the synthesis and screening of large libraries of compounds with diverse chemical scaffolds. It is conceivable that a molecule like this compound could be included in such a screening library to assess its potential as a modulator of plant enzyme pathways.
Q & A
Q. What is the recommended synthetic route for 8-(4-Fluorophenyl)-8-oxooctanoic acid, and how can intermediates be characterized?
Methodological Answer: The synthesis typically involves coupling a fluorophenyl moiety to an 8-carbon backbone. A validated approach (adapted from PROTAC synthesis) includes:
- Step 1: React 4-fluorophenylboronic acid (or derivatives) with suberic acid (octanedioic acid) under Suzuki-Miyaura cross-coupling conditions to introduce the aromatic group .
- Step 2: Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane).
- Characterization: Use -NMR (DMSO-) to confirm peaks for the fluorophenyl group (δ 7.2–7.4 ppm) and ketone (δ 2.1–2.3 ppm). LC-MS can verify molecular weight (expected [M+H]: 267.1) .
Q. How can this compound be utilized in studying fatty acid metabolism?
Methodological Answer: This compound’s structure aligns with medium-chain fatty acids, making it suitable for metabolic tracer studies:
- Radiolabeling: Substitute -Tc (as in ) to track hepatic β-oxidation pathways .
- In Vivo Protocol: Administer to rodent models; analyze liver homogenates via HPLC to identify metabolites (e.g., 4-oxobutanoic acid derivatives) .
- Data Interpretation: Compare metabolite profiles in healthy vs. diseased (e.g., CCl-treated) models to assess metabolic dysfunction .
Q. What experimental strategies resolve contradictions in reported biological activities of fluorinated octanoic acid derivatives?
Methodological Answer:
- Reproducibility Checks: Standardize assay conditions (e.g., pH, serum stability) to minimize variability. For example, serum incubation >6 hours may degrade unstable analogs .
- Structure-Activity Relationship (SAR): Compare substituent effects (e.g., 4-fluoro vs. 2-fluoro) using in silico docking (AutoDock Vina) and enzymatic assays .
- Meta-Analysis: Aggregate data from PubChem, DSSTox, and peer-reviewed studies to identify consensus targets .
Q. What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- PPE Requirements: Wear nitrile gloves, lab coat, and safety goggles (ANSI Z87.1 standard). Use fume hoods for weighing and reactions .
- Waste Disposal: Segregate halogenated waste (EPA Code D003) and incinerate at >1,000°C to prevent environmental release .
- Emergency Response: For skin contact, wash with 10% NaHCO; for eye exposure, irrigate with saline for 15+ minutes .
Q. How can researchers optimize the stability of this compound in aqueous buffers for bioassays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
